

# An In-depth Technical Guide on the T100-Mut Sequence and Structure

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**T100-Mut** is a synthetic, cell-permeable peptide that has emerged as a significant tool for studying the modulation of pain signaling pathways.[1][2] It is derived from a mutated form of the transmembrane protein 100 (Tmem100) and has been shown to selectively inhibit the activity of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel in a manner dependent on the presence of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] This technical guide provides a comprehensive overview of the sequence, structure, and function of **T100-Mut**, along with detailed experimental protocols and data presented for researchers in the fields of pain, sensory neuroscience, and drug development.

# **T100-Mut: Sequence and Origin**

**T100-Mut** is a myristoylated peptide, a modification that enhances its cell permeability, allowing it to interact with intracellular targets.[2][3][4]

Amino Acid Sequence: Myr-WKVRQRNKKVQQQESQTALVVNQRCLFA-OH

This sequence is derived from the C-terminal region of a mutated form of Tmem100, specifically Tmem100-3Q.[1] Tmem100 is a 134-amino acid protein found in dorsal root ganglia (DRG) neurons, where it is co-expressed with TRPA1 and TRPV1 and forms a complex with



these channels.[1] The Tmem100-3Q mutant was generated to investigate the role of specific residues in the C-terminus of Tmem100 in modulating the TRPA1-TRPV1 interaction.[5]

### **Mechanism of Action**

**T100-Mut** functions by enhancing the physical association between TRPA1 and TRPV1 channels.[1] In their native state, TRPV1 can exert an inhibitory effect on TRPA1. Tmem100 weakens this interaction, thereby potentiating TRPA1 activity. The Tmem100-3Q mutant, and by extension the **T100-Mut** peptide, has the opposite effect. It strengthens the association between TRPA1 and TRPV1, leading to a potent, TRPV1-dependent inhibition of TRPA1-mediated activity.[1] This selective inhibition of TRPA1 makes **T100-Mut** a valuable tool for dissecting the role of this channel in various physiological and pathophysiological processes, particularly in the context of persistent pain.

# **Quantitative Data**

The following tables summarize the quantitative data on the effects of **T100-Mut** from published studies.

Table 1: In Vitro Efficacy of T100-Mut on TRPA1 Activity

| Experimental<br>System                               | Agonist                    | T100-Mut<br>Concentration | Effect                                                           | Reference            |
|------------------------------------------------------|----------------------------|---------------------------|------------------------------------------------------------------|----------------------|
| IB4-negative<br>DRG neurons                          | 10 μM Mustard<br>Oil (MO)  | 200 nM                    | Selective<br>decrease in MO-<br>induced<br>responses             | Weng et al.,<br>2015 |
| IB4-negative<br>DRG neurons                          | 100 nM<br>Capsaicin (CAP)  | 200 nM                    | No effect on<br>CAP-induced<br>responses                         | Weng et al.,<br>2015 |
| HEK293T cells<br>(co-expressing<br>TRPA1 &<br>TRPV1) | 500 nM Mustard<br>Oil (MO) | 200 nM                    | 65% reduction in<br>the percentage<br>of MO-<br>responsive cells | Weng et al.,<br>2015 |



Table 2: In Vivo Efficacy of T100-Mut in Pain Models

| Pain Model                                                        | T100-Mut<br>Treatment                    | Outcome<br>Measure          | Effect                                                      | Reference            |
|-------------------------------------------------------------------|------------------------------------------|-----------------------------|-------------------------------------------------------------|----------------------|
| Mustard Oil (MO)-induced acute nocifensive behavior               | 5 µl of 2 mM<br>intradermal<br>injection | Licking/biting<br>duration  | Significant reduction in nocifensive behavior               | Weng et al.,<br>2015 |
| MO-induced<br>mechanical<br>hyperalgesia                          | 5 μl of 2 mM<br>intradermal<br>injection | Paw withdrawal<br>threshold | Significant<br>attenuation of<br>mechanical<br>hyperalgesia | Weng et al.,<br>2015 |
| Complete Freund's Adjuvant (CFA)- induced mechanical hyperalgesia | 5 μl of 2 mM<br>intradermal<br>injection | Paw withdrawal<br>threshold | Significant<br>attenuation of<br>mechanical<br>hyperalgesia | Weng et al.,<br>2015 |
| CFA-induced<br>thermal<br>hyperalgesia                            | 5 μl of 2 mM<br>intradermal<br>injection | Paw withdrawal<br>latency   | No significant<br>effect on thermal<br>hyperalgesia         | Weng et al.,<br>2015 |

# **Experimental Protocols**

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific research needs.

# **Co-Immunoprecipitation of TRPA1 and TRPV1**

This protocol is for verifying the interaction between TRPA1 and TRPV1 and assessing the modulatory effect of **T100-Mut**.

- Cell Culture and Transfection:
  - Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.



- Co-transfect cells with plasmids encoding for tagged versions of TRPA1 (e.g., Myc-TRPA1) and TRPV1 (e.g., FLAG-TRPV1) using a suitable transfection reagent.
- Allow for protein expression for 24-48 hours.
- Cell Lysis:
  - Wash cells with ice-cold PBS.
  - Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
  - Incubate on ice for 30 minutes with occasional vortexing.
  - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Immunoprecipitation:
  - Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
  - Incubate the pre-cleared lysate with an antibody against one of the tags (e.g., anti-FLAG antibody) overnight at 4°C with gentle rotation.
  - Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
  - For the experimental condition, pre-incubate the cell lysate with T100-Mut peptide at the desired concentration before adding the antibody.
- Washing and Elution:
  - Wash the beads three to five times with lysis buffer.
  - Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Western Blotting:
  - Separate the eluted proteins by SDS-PAGE.
  - Transfer the proteins to a PVDF membrane.



 Probe the membrane with antibodies against both tags (e.g., anti-Myc and anti-FLAG) to detect the co-immunoprecipitated proteins.

### **Calcium Imaging with Fura-2 AM**

This protocol is for measuring intracellular calcium changes in response to TRP channel activation.[6][7][8][9]

- Cell Preparation:
  - Plate HEK293T cells co-expressing TRPA1 and TRPV1, or dissociated DRG neurons, on glass coverslips.
  - Allow cells to adhere and recover.
- Dye Loading:
  - Prepare a Fura-2 AM loading solution (typically 2-5 μM Fura-2 AM in a physiological buffer like HBSS) containing a dispersing agent like Pluronic F-127.
  - Incubate the cells with the Fura-2 AM solution for 30-60 minutes at room temperature or 37°C in the dark.
  - Wash the cells with the physiological buffer to remove extracellular dye and allow for deesterification of the dye within the cells.
- Imaging:
  - Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
  - Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
  - Establish a baseline fluorescence ratio (F340/F380).
  - Perfuse the cells with a solution containing the TRPA1 agonist (e.g., mustard oil) and record the changes in the fluorescence ratio.



 To test the effect of **T100-Mut**, pre-incubate the cells with the peptide for a designated period before applying the agonist.

### In Vivo Pain Models

- Acclimatization:
  - Acclimatize mice to the testing environment (e.g., a plexiglass observation chamber) for at least 30 minutes before the experiment.
- Drug Administration:
  - Administer T100-Mut (e.g., 5 μl of a 2 mM solution) or a control peptide via intradermal injection into the plantar surface of the hind paw.
- Nociceptive Challenge:
  - After a pre-determined time, inject a dilute solution of mustard oil (e.g., 0.5-5% in mineral
    oil) into the same paw.
- Behavioral Observation:
  - Immediately after the mustard oil injection, record the cumulative time the animal spends licking, biting, or flinching the injected paw over a defined period (e.g., 5-15 minutes).
- Induction of Inflammation:
  - Induce persistent inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw.
- Assessment of Hyperalgesia:
  - At a time point when inflammation and hyperalgesia are established (e.g., 24 hours post-CFA), assess mechanical and thermal sensitivity.
- Drug Administration:
  - Administer T100-Mut or a control peptide via intradermal injection into the inflamed paw.



- Behavioral Testing:
  - Mechanical Hyperalgesia (von Frey Test): Place the mouse on an elevated mesh platform.
     [10][11][12][13] Apply calibrated von Frey filaments with increasing force to the plantar surface of the paw and determine the paw withdrawal threshold.[10][11][12][13]
  - Thermal Hyperalgesia (Plantar Test): Place the mouse on a glass plate.[14][15][16] Apply
    a radiant heat source to the plantar surface of the paw and measure the latency to paw
    withdrawal.[14][15][16]

# Visualizations Signaling Pathway of T100-Mut Action





Click to download full resolution via product page

Caption: Proposed mechanism of **T100-Mut** action on the TRPA1-TRPV1 complex.

## **Experimental Workflow for In Vivo Pain Assay**





Click to download full resolution via product page

Caption: Generalized workflow for in vivo pain assays to evaluate **T100-Mut** efficacy.

### **Structural Information**

The primary structure of **T100-Mut** is its amino acid sequence: Myr-WKVRQRNKKVQQQESQTALVVNQRCLFA-OH. The N-terminal myristoylation is a lipid modification that facilitates the peptide's insertion into the plasma membrane, bringing it into proximity with its targets, TRPA1 and TRPV1.

To date, there is no publicly available experimental data on the secondary or tertiary structure of the **T100-Mut** peptide from techniques such as circular dichroism or NMR spectroscopy. Computational modeling could provide predictive insights into its potential conformation, but this would require further investigation.

### Conclusion

**T100-Mut** is a valuable research tool for investigating the role of the TRPA1-TRPV1 complex in pain and sensory signaling. Its ability to selectively inhibit TRPA1 in a TRPV1-dependent manner provides a unique mechanism for modulating nociceptive pathways. The data and protocols presented in this guide offer a foundation for researchers to utilize **T100-Mut** in their studies and to further explore its therapeutic potential. Future work to elucidate the precise binding affinity and three-dimensional structure of **T100-Mut** will undoubtedly enhance our understanding of its mechanism of action and facilitate the design of more potent and specific modulators of the TRPA1-TRPV1 interaction.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. T100-Mut peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]



- 3. Myristoyl-Based Transport of Peptides into Living Cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myristoylated Peptides [biosyn.com]
- 5. genecards.org [genecards.org]
- 6. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brainvta.tech [brainvta.tech]
- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. The von Frey Test. [bio-protocol.org]
- 11. Von Frey Test Protocol IMPReSS [web.mousephenotype.org]
- 12. Methods Used to Evaluate Pain Behaviors in Rodents PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.10. von Frey Test for Determining Mechanical Allodynia [bio-protocol.org]
- 14. IITC Plantar Test Hargreaves Method for Mice and Rats IITC [iitcinc.com]
- 15. tandfonline.com [tandfonline.com]
- 16. biocompare.com [biocompare.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the T100-Mut Sequence and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379129#t100-mut-sequence-and-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com